Cas no 2763779-52-6 (Methyl 2-(3-methylazetidin-3-yl)acetate hydrochloride)

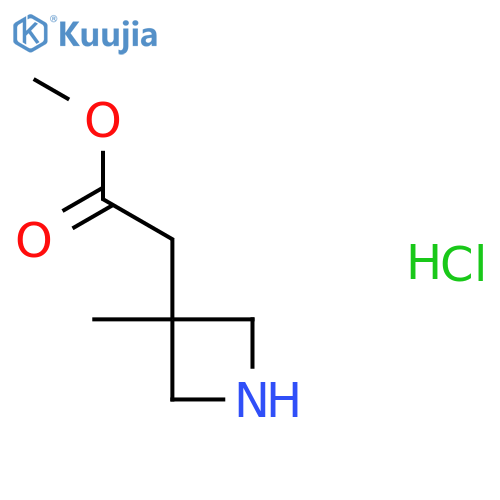

2763779-52-6 structure

商品名:Methyl 2-(3-methylazetidin-3-yl)acetate hydrochloride

CAS番号:2763779-52-6

MF:C7H14ClNO2

メガワット:179.644561290741

CID:5361340

Methyl 2-(3-methylazetidin-3-yl)acetate hydrochloride 化学的及び物理的性質

名前と識別子

-

- methyl 2-(3-methylazetidin-3-yl)acetate hydrochloride

- Z5880541983

- Methyl 2-(3-methylazetidin-3-yl)acetate hydrochloride

-

- インチ: 1S/C7H13NO2.ClH/c1-7(4-8-5-7)3-6(9)10-2;/h8H,3-5H2,1-2H3;1H

- InChIKey: QQMMZDZZRZDXAZ-UHFFFAOYSA-N

- ほほえんだ: Cl.O(C)C(CC1(C)CNC1)=O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 3

- 複雑さ: 141

- トポロジー分子極性表面積: 38.3

Methyl 2-(3-methylazetidin-3-yl)acetate hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-37363540-1.0g |

methyl 2-(3-methylazetidin-3-yl)acetate hydrochloride |

2763779-52-6 | 95.0% | 1.0g |

$1829.0 | 2025-03-18 | |

| Enamine | EN300-37363540-5.0g |

methyl 2-(3-methylazetidin-3-yl)acetate hydrochloride |

2763779-52-6 | 95.0% | 5.0g |

$5304.0 | 2025-03-18 | |

| 1PlusChem | 1P027WEQ-500mg |

methyl 2-(3-methylazetidin-3-yl)acetate hydrochloride |

2763779-52-6 | 95% | 500mg |

$1827.00 | 2024-05-07 | |

| 1PlusChem | 1P027WEQ-10g |

methyl 2-(3-methylazetidin-3-yl)acetate hydrochloride |

2763779-52-6 | 95% | 10g |

$9785.00 | 2024-05-07 | |

| Aaron | AR027WN2-250mg |

methyl 2-(3-methylazetidin-3-yl)acetate hydrochloride |

2763779-52-6 | 95% | 250mg |

$1270.00 | 2025-02-15 | |

| Aaron | AR027WN2-500mg |

methyl 2-(3-methylazetidin-3-yl)acetate hydrochloride |

2763779-52-6 | 95% | 500mg |

$1989.00 | 2025-02-15 | |

| Aaron | AR027WN2-10g |

methyl 2-(3-methylazetidin-3-yl)acetate hydrochloride |

2763779-52-6 | 95% | 10g |

$10841.00 | 2023-12-15 | |

| Enamine | EN300-37363540-10.0g |

methyl 2-(3-methylazetidin-3-yl)acetate hydrochloride |

2763779-52-6 | 95.0% | 10.0g |

$7866.0 | 2025-03-18 | |

| Enamine | EN300-37363540-0.25g |

methyl 2-(3-methylazetidin-3-yl)acetate hydrochloride |

2763779-52-6 | 95.0% | 0.25g |

$905.0 | 2025-03-18 | |

| Enamine | EN300-37363540-0.1g |

methyl 2-(3-methylazetidin-3-yl)acetate hydrochloride |

2763779-52-6 | 95.0% | 0.1g |

$633.0 | 2025-03-18 |

Methyl 2-(3-methylazetidin-3-yl)acetate hydrochloride 関連文献

-

Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604

-

Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880

-

Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052

2763779-52-6 (Methyl 2-(3-methylazetidin-3-yl)acetate hydrochloride) 関連製品

- 1228506-66-8(2-azido-N,N-diethylacetamide)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量